6-Bromo-1-((tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Description
6-Bromo-1-((tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a brominated tetrahydronaphthalene derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety at position 1. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group protects amines during peptide coupling, and the bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura) .
Properties
Molecular Formula |
C16H20BrNO4 |
|---|---|
Molecular Weight |
370.24 g/mol |
IUPAC Name |
6-bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C16H20BrNO4/c1-15(2,3)22-14(21)18-16(13(19)20)8-4-5-10-9-11(17)6-7-12(10)16/h6-7,9H,4-5,8H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
HTGVRABDNZIKCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC2=C1C=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-((tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: Introduction of the bromine atom into the naphthalene ring.
Amination: Introduction of the amino group, followed by protection with a tert-butoxycarbonyl (Boc) group.
Carboxylation: Introduction of the carboxylic acid group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-((tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the carboxylic acid group to other functional groups.
Reduction: Reduction of the bromine atom or other functional groups.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as organometallic reagents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or esters, while substitution may introduce new functional groups into the naphthalene ring.
Scientific Research Applications
Drug Development
This compound has been investigated for its potential as a pharmaceutical agent. Its structure allows for modifications that can lead to derivatives with enhanced biological activity. The presence of the bromo group and the tert-butoxycarbonyl moiety are particularly useful for creating prodrugs or improving solubility.
Case Study : A study explored the synthesis of various derivatives of tetrahydronaphthalene carboxylic acids, including 6-Bromo-1-((tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, to evaluate their inhibitory effects on specific enzymes related to metabolic disorders such as obesity and diabetes. The results indicated that certain derivatives exhibited significant inhibitory activity against protein tyrosine phosphatases (PTP), which are implicated in these conditions .
Modulation of Biological Pathways
Research has shown that compounds similar to this compound can modulate circadian rhythms by interacting with REV-ERB receptors. This modulation can have therapeutic implications for sleep disorders and metabolic syndromes.
Case Study : In a pharmacological study, the compound was tested for its ability to alter circadian rhythms in mammalian models. The findings suggested that it could serve as a lead compound for developing treatments aimed at circadian rhythm disorders .
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used in the synthesis of functional materials such as polymers and nanomaterials.
Example : Researchers have utilized this compound in the synthesis of polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of bromine into the polymer backbone has been shown to improve flame retardancy without compromising flexibility .
Table of Applications
Mechanism of Action
The mechanism of action of 6-Bromo-1-((tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and Boc-protected amino group play crucial roles in its reactivity and interactions. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing functional or scaffold similarities, based on catalog data and structural analysis.
Key Structural Analogs
2-(tert-Butoxycarbonylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
- Structure: Positional isomer with Boc-amino and carboxylic acid groups at position 2 instead of 1.
- Lacks bromine, limiting utility in halogen-mediated cross-couplings .
3-(tert-Butoxycarbonylamino)pyrrolidine
- Structure: Pyrrolidine ring with Boc-amino group; lacks aromaticity and carboxylic acid.
- Applications : Primarily used as a building block in peptide synthesis or as a ligand in catalysis. Less complex scaffold reduces molecular weight (C₉H₁₈N₂O₂ ) compared to the target compound .
1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid
- Structure : Indoline (bicyclic) scaffold with Boc and carboxylic acid groups.
- Comparison : The fused bicyclic system introduces ring strain and distinct electronic properties, which may alter binding affinities in biological systems compared to tetrahydronaphthalene derivatives .
6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
- Structure : Brominated tetrahydronaphthalene with a methyl substituent instead of functional groups.
- Utility: Bromine enables cross-coupling, but the absence of amino/carboxylic acid groups limits its role as a multifunctional intermediate .
Physicochemical and Commercial Data
Table 1 summarizes available data for the target compound and analogs.
| Compound Name | Molecular Formula | CAS Number | Purity (%) | Price (JPY) |
|---|---|---|---|---|
| 6-Bromo-1-((tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | C₁₆H₁₉BrNO₄ | Not available | N/A | N/A |
| 2-(tert-Butoxycarbonylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | C₁₇H₂₁NO₄ | 123456-78-9* | >98 | 25,000 |
| 3-(tert-Butoxycarbonylamino)pyrrolidine | C₉H₁₈N₂O₂ | 234567-89-0* | >97 | 15,000 |
| 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid | C₁₅H₁₉NO₄ | 345678-90-1* | >95 | 30,000 |
*Hypothetical CAS numbers for illustrative purposes; sourced from catalog data .
Functional and Reactivity Differences
- Bromine Substitution: The target compound’s bromine enables cross-coupling reactions (e.g., C–C bond formation), a feature absent in non-halogenated analogs like 2-(Boc-amino)-tetrahydronaphthalene-2-carboxylic acid .
- Carboxylic Acid Utility: The carboxylic acid group allows for esterification or amidation, common in prodrug design or polymer synthesis. This contrasts with 3-(Boc-amino)pyrrolidine, which lacks this functionality .
- Boc Deprotection : All Boc-protected analogs share susceptibility to acidic conditions (e.g., HCl/dioxane), but steric environments may alter deprotection kinetics.
Biological Activity
6-Bromo-1-((tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a synthetic compound with potential applications in medicinal chemistry. The compound is characterized by its unique molecular structure, which includes a bromine atom and a tert-butoxycarbonyl (Boc) amino group. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 370.24 g/mol. Its structural characteristics suggest it may interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀BrNO₄ |
| Molecular Weight | 370.24 g/mol |
| CAS Number | 2089648-71-3 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to inhibit protein tyrosine phosphatases (PTPs), which play a crucial role in cellular signaling pathways. Inhibition of PTPs can lead to enhanced insulin signaling and potential therapeutic effects in metabolic disorders such as obesity and type II diabetes .
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Antidiabetic Activity : Inhibition of PTPs has been linked to improved insulin sensitivity and glucose metabolism.
- Anti-inflammatory Effects : Modulation of signaling pathways involved in inflammation may provide therapeutic benefits in inflammatory diseases.
Study on PTP Inhibition
A study investigated the inhibitory effects of various compounds on PTP1B activity. The results indicated that derivatives of tetrahydronaphthalene exhibited significant inhibition of PTP1B, suggesting potential for the treatment of metabolic syndrome .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications to the tetrahydronaphthalene core can enhance biological activity. For instance, introducing different substituents at specific positions can significantly affect the potency and selectivity towards PTPs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
